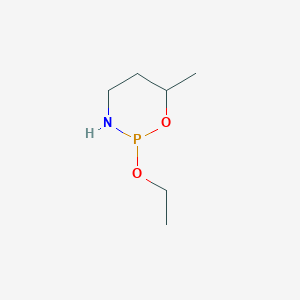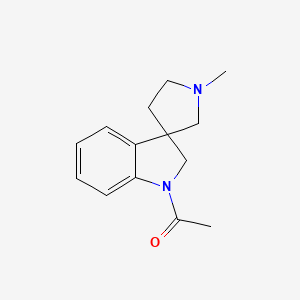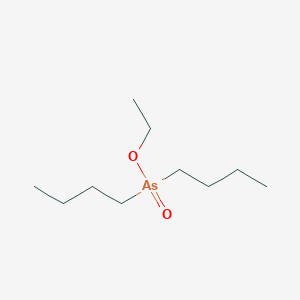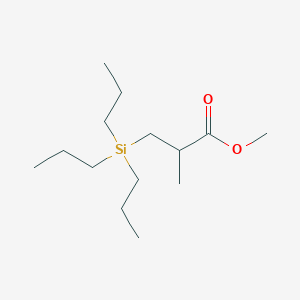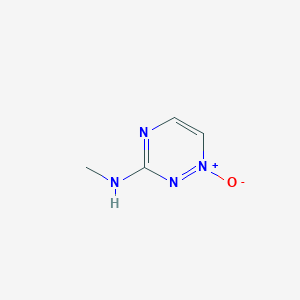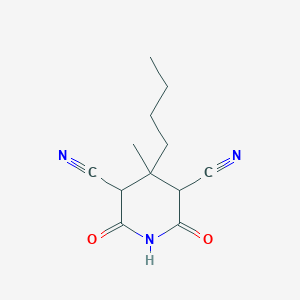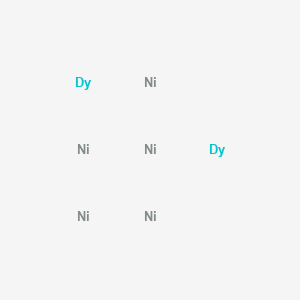
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with chlorine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative followed by methoxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove chlorine atoms or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxygenated compounds .
Applications De Recherche Scientifique
5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-(chloromethyl)-1,2-dihydronaphthalene: Lacks the methoxy group, which can affect its reactivity and applications.
8-Methoxy-1,2-dihydronaphthalene: Lacks the chlorine substituents, leading to different chemical properties.
3-(Chloromethyl)-8-methoxy-1,2-dihydronaphthalene: Similar structure but with different substitution patterns.
Uniqueness
The combination of these substituents allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
63214-52-8 |
|---|---|
Formule moléculaire |
C12H12Cl2O |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
5-chloro-3-(chloromethyl)-8-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H12Cl2O/c1-15-12-5-4-11(14)10-6-8(7-13)2-3-9(10)12/h4-6H,2-3,7H2,1H3 |
Clé InChI |
ZBOJAVQGTKKXDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC(=CC2=C(C=C1)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


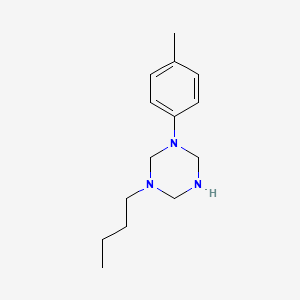
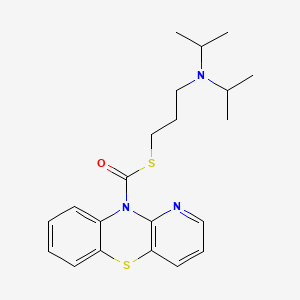
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
